molecular formula C14H29N3O2 B13153679 Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

Cat. No.: B13153679
M. Wt: 271.40 g/mol
InChI Key: OUAVMVJWQMZXSV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring substituted with various functional groups, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with tert-butyl chloroformate, followed by the introduction of aminomethyl and ethyl(methyl)amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions, such as hydrogenation, can be performed to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride

    Nucleophiles: Ammonia, amines, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as acting as a precursor to drug candidates targeting specific diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.

    N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

    Tert-butyl piperidine-1-carboxylate: A compound similar in structure but lacking the aminomethyl and ethyl(methyl)amino groups.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H29N3O2

Molecular Weight

271.40 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O2/c1-6-16(5)14(11-15)7-9-17(10-8-14)12(18)19-13(2,3)4/h6-11,15H2,1-5H3

InChI Key

OUAVMVJWQMZXSV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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